(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Chiral purity Enantiomeric excess Stereospecific synthesis

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 2381362-37-2) is a chiral, non-racemic tetrahydroisoquinoline (THIQ) derivative bearing a single (S)-configured stereocenter at the 3-position and a bromine atom at the 5-position of the aromatic ring. THIQ-3-carboxylate scaffolds are recognized as privileged structures in medicinal chemistry, serving as key intermediates for matrix metalloproteinase (MMP) inhibitors , Factor Xa anticoagulants , and histone deacetylase (HDAC) inhibitors.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B13665255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(CN1)C=CC=C2Br
InChIInChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1
InChIKeyFCAFKZZXSROWTA-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate: Chiral THIQ Building Block for Stereospecific Drug Discovery


(S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (CAS 2381362-37-2) is a chiral, non-racemic tetrahydroisoquinoline (THIQ) derivative bearing a single (S)-configured stereocenter at the 3-position and a bromine atom at the 5-position of the aromatic ring . THIQ-3-carboxylate scaffolds are recognized as privileged structures in medicinal chemistry, serving as key intermediates for matrix metalloproteinase (MMP) inhibitors [1], Factor Xa anticoagulants [2], and histone deacetylase (HDAC) inhibitors [3]. The compound is supplied as a research-grade building block with a typical purity of ≥98% .

Why (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Cannot Be Replaced by Common THIQ Analogs


Generic substitution with racemic methyl 5-bromo-THIQ-3-carboxylate (CAS 1219170-24-7) or the (R)-enantiomer (CAS 1638677-19-6) introduces uncontrolled stereochemical variables that compromise downstream chiral integrity . The THIQ-3-carboxylate scaffold exhibits pronounced enantiospecificity in biological targets: systematic SAR studies on MMP-8 inhibitors demonstrate that chirality at the 3-position directly governs zinc-chelating geometry and S1′ pocket occupancy, dictating inhibitory potency [1]. In Factor Xa inhibitor programs, only the (S)-enantiomer of certain THIQ-3-carboxamide derivatives achieves nanomolar Ki values, while the (R)-counterpart shows >10-fold loss in affinity [2]. The 5-bromo substituent further differentiates this compound from non-halogenated THIQ esters by providing a synthetic handle for cross-coupling diversification (Suzuki, Buchwald-Hartwig) and modulating lipophilicity (cLogP ~2.18) relative to des-bromo analogs .

Quantitative Differentiation Evidence: (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate vs. Closest Analogs


Enantiomeric Purity: (S)- vs. (R)-Methyl 5-bromo-THIQ-3-carboxylate and Racemate

The (S)-enantiomer (CAS 2381362-37-2) is supplied with ≥98% chemical purity and, as a single enantiomer derived from chiral pool starting materials, provides defined (S)-configuration at the 3-position . In contrast, the racemic mixture (CAS 1219170-24-7) offers no stereochemical definition, while the (R)-enantiomer (CAS 1638677-19-6) represents the opposite absolute configuration . Published SAR on the THIQ-3-carboxylate scaffold demonstrates that enantiomeric configuration directly determines biological activity: in MMP-8 inhibitor series, the (S)-configuration at the 3-position orients the carboxylate/hydroxamate zinc-binding group for optimal chelation geometry, whereas the (R)-configuration disrupts this interaction [1].

Chiral purity Enantiomeric excess Stereospecific synthesis

Bromine Positional Differentiation: 5-Bromo vs. 7-Bromo and Des-Bromo THIQ-3-carboxylates

The bromine atom at the 5-position enables regioselective palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) for late-stage diversification . This differentiates the compound from the 7-bromo regioisomer and des-bromo THIQ-3-carboxylates, which either lack the synthetic handle or exhibit different reactivity profiles. Published synthetic methodology using 5-bromo-THIQ intermediates demonstrates that the 5-position bromine participates in efficient oxidative addition with Pd(0) catalysts, while the electron-withdrawing effect of the ester at C3 modulates the aryl bromide reactivity relative to non-ester THIQ bromides [1].

Regioselective functionalization Cross-coupling handle Halogen bonding

Ester Functionality: Methyl Ester vs. Carboxylic Acid and Ethyl Ester Analogs

The methyl ester protective group balances lipophilicity (cLogP 2.18) and synthetic utility: it is stable under basic and neutral conditions yet readily cleaved under mild acidic or enzymatic conditions to reveal the free carboxylic acid for further derivatization . Compared to the corresponding free carboxylic acid (e.g., (S)-5-bromo-THIQ-3-carboxylic acid), the methyl ester exhibits improved organic solubility and chromatographic behavior, facilitating purification and handling . Relative to the ethyl ester analog (CAS not specified for (S)-enantiomer), the methyl ester provides lower molecular weight (270.12 vs. 284.15 g/mol) and marginally reduced steric bulk at the ester moiety, which can be advantageous in scenarios where minimal steric perturbation is desired during scaffold elaboration .

Prodrug design Synthetic intermediate Protecting group strategy

Scalability and Supply Chain: (S)-Enantiomer Availability vs. Custom Synthesis Lead Times

The (S)-methyl 5-bromo-THIQ-3-carboxylate (CAS 2381362-37-2) is available from multiple established research chemical suppliers (Fluorochem, ChemScene, CatoChem, Leyan) as a catalog item with defined purity specifications (≥98%) and batch-specific quality documentation . In contrast, the (R)-enantiomer (CAS 1638677-19-6) is listed by fewer vendors, often with longer lead times or lower purity grades (95% typical) . The racemic mixture (CAS 1219170-24-7) is more widely stocked but lacks stereochemical definition. This supply chain differentiation reduces procurement lead times for chiral drug discovery programs requiring the (S)-enantiomer specifically.

Commercial availability Supply chain reliability Research procurement

Optimal Application Scenarios for (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate in Research and Early-Stage Drug Discovery


Stereospecific Synthesis of Factor Xa and MMP Inhibitor Lead Series

The (S)-configured THIQ-3-carboxylate scaffold is a validated core for direct Factor Xa inhibitors (Ki values reaching 135 nM for optimized dicarboxamide derivatives) [1] and MMP-8 inhibitors with demonstrated oral bioavailability in preclinical species [2]. Procurement of the single (S)-enantiomer enables direct elaboration of stereochemically pure lead compounds without chiral separation, preserving the stereochemical integrity essential for target engagement geometry [1][2].

Parallel Library Synthesis via C5 Bromine Diversification

The 5-bromo substituent serves as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid generation of C5-aryl, C5-amino, and C5-alkynyl analog libraries for structure-activity relationship (SAR) exploration . This is not feasible with des-bromo THIQ-3-carboxylates and is regiospecifically distinct from 7-bromo isomers .

HDAC Inhibitor Fragment-Based Drug Discovery

THIQ-3-carboxylic acid derivatives, including 5-substituted analogs, have demonstrated potent HDAC inhibitory activity with certain derivatives exceeding the antiproliferative potency of Vorinostat (SAHA) in cancer cell lines [3]. The methyl ester form serves as a protected intermediate that can be hydrolyzed to the free carboxylic acid for Zn²⁺-chelating hydroxamic acid conjugation, a critical pharmacophoric element in HDAC inhibitor design [3].

Chiral Building Block for THIQ-Containing Natural Product and Alkaloid Synthesis

The tetrahydroisoquinoline nucleus is the core scaffold of numerous bioactive natural products and FDA-approved drugs (e.g., solifenacin, noscapine, and certain opioid analgesics) [4]. The (S)-methyl 5-bromo-THIQ-3-carboxylate provides a configurationally defined, functionalized entry point for asymmetric total synthesis of complex THIQ alkaloids, where both the stereochemistry and the bromine substitution pattern are critical for downstream transformations [4].

Quote Request

Request a Quote for (S)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.